molecular formula C22H26N2O5S B2425884 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1796969-92-0

2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2425884
CAS No.: 1796969-92-0
M. Wt: 430.52
InChI Key: NXMREILTBJOLIK-UHFFFAOYSA-N
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Description

2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-23-21(25)15-30(27,28)20-10-12-24(13-11-20)22(26)17-8-6-16(7-9-17)18-4-3-5-19(14-18)29-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMREILTBJOLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Biphenyl moiety : Contributes to the hydrophobic character and potential receptor interactions.
  • Piperidine ring : Often associated with various pharmacological activities.
  • Sulfonamide group : Known for its role in drug design, particularly in antimicrobial agents.

While the precise biological targets of this compound are not fully elucidated, it is hypothesized that the biphenyl and piperidine components may interact with various receptors or enzymes. The sulfonamide group may enhance solubility and bioavailability, facilitating interaction with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential use in oncology.
  • Antidiabetic Properties : Analogous compounds have been studied for their ability to inhibit enzymes like α-amylase, which is crucial in carbohydrate metabolism .
  • Neuropharmacological Effects : The piperidine structure is often linked to modulation of neurotransmitter systems, indicating potential applications in treating neuropsychiatric disorders.

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against Ehrlich ascites carcinoma cells (EAC), outperforming standard chemotherapeutics like 5-fluorouracil .
  • Enzyme Inhibition : A study focused on sulfonamide analogs reported effective inhibition of α-amylase, which could lead to reduced postprandial glucose levels, highlighting its potential in diabetes management .

Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntitumor10
Compound Bα-Amylase Inhibitor25
Compound CNeurotransmitter Modulator15

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the biphenyl structure via Suzuki-Miyaura coupling.
  • Introduction of the piperidine ring through nucleophilic substitution.
  • Final assembly involving the sulfonamide linkage.

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